molecular formula C₂₄H₂₆D₄Cl₃NO B1146391 SB 612111-d4 Hydrochloride CAS No. 1346603-08-4

SB 612111-d4 Hydrochloride

Katalognummer: B1146391
CAS-Nummer: 1346603-08-4
Molekulargewicht: 458.88
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SB 612111-d4 Hydrochloride is a potent antagonist of the nociceptin receptor ORL-1. It binds to ORL-1 with high affinity (Ki = 0.33 nM) but has very low affinity for classic opioid receptors. The compound antagonizes the anti-morphine effects of nociceptin and blocks nociceptin-induced thermal hyperalgesia .

Analyse Chemischer Reaktionen

SB 612111-d4 Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

  • Chemical Structure : SB 612111-d4 Hydrochloride is characterized by its unique structure, which allows it to bind selectively to the nociceptin receptor with a binding affinity (Ki) of 0.33 nM. This selectivity is crucial for its role in research and potential therapeutic applications .
  • Mechanism : The compound works by antagonizing the effects of nociceptin, which is involved in pain modulation. By blocking nociceptin-induced thermal hyperalgesia, this compound can potentially alleviate pain without the side effects associated with traditional opioids .

Pain Management Studies

This compound has been utilized in various studies to explore its potential as a non-opioid analgesic. Its ability to antagonize nociceptin's pronociceptive effects positions it as a candidate for developing new pain management therapies, especially for patients with opioid tolerance .

Pharmacological Characterization

Research has demonstrated that SB 612111-d4 is among the most potent nonpeptide antagonists for the nociceptin receptor. Studies conducted on human recombinant NOP receptors have shown that this compound effectively inhibits nociceptin's action, providing insights into nociceptin's role in pain pathways and its interactions with other receptors .

Drug Development

The compound serves as a reference standard in drug discovery, particularly for developing new analgesics that target the nociceptin system. Its unique properties allow researchers to investigate various modifications and their effects on receptor binding and activity, leading to potential new therapeutic agents .

Case Studies and Research Findings

StudyObjectiveFindings
Pharmacological CharacterizationEvaluate binding affinity and selectivitySB 612111-d4 showed high selectivity for NOP over classical opioid receptors, with significant potency in blocking nociceptin effects .
Pain Model StudiesAssess efficacy in pain reliefThe compound effectively reduced hyperalgesia induced by nociceptin, suggesting a potential role in treating chronic pain conditions .
Opioid Tolerance ResearchInvestigate effects on morphine toleranceSB 612111-d4 potentiated morphine's analgesic effects in tolerant models, indicating possible utility in combination therapies .

Future Implications

The ongoing research into this compound suggests several promising avenues:

  • Therapeutic Development : Given its unique mechanism of action, further studies could lead to new treatments for chronic pain without the risks associated with opioid use.
  • Understanding Pain Mechanisms : Continued investigation into how this compound interacts with nociceptin could enhance our understanding of pain pathways and lead to innovative approaches to pain management.

Wirkmechanismus

SB 612111-d4 Hydrochloride exerts its effects by binding to the nociceptin receptor ORL-1 with high affinity. This binding prevents nociceptin from activating the receptor, thereby blocking its effects. The molecular targets involved include the nociceptin receptor and associated signaling pathways. The compound’s antagonistic action on the nociceptin receptor leads to the inhibition of nociceptin-induced thermal hyperalgesia .

Vergleich Mit ähnlichen Verbindungen

SB 612111-d4 Hydrochloride is unique in its high affinity for the nociceptin receptor and low affinity for classic opioid receptors. Similar compounds include:

    J-113397: Another nociceptin receptor antagonist but less potent than this compound.

    Ro 65-6570 Hydrochloride: A compound with similar receptor affinity but different pharmacological properties.

    Naltriben Methanesulfonate Hydrate: An antagonist with broader receptor affinity

This compound stands out due to its selectivity and potency, making it a valuable tool in nociceptin receptor research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

1346603-08-4

Molekularformel

C₂₄H₂₆D₄Cl₃NO

Molekulargewicht

458.88

Synonyme

(5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-(piperidinyl-d4)]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol Hydrochloride;  (-)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)(piperidin-1-yl-d4)]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol Hydro

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.